2-(Aminomethyl)-1lambda6-thiolane-1,1-dione

Lipophilicity ADME Predictions Regioisomerism

Drug discovery programs often struggle to source polar, non-aromatic amine building blocks with predictable lipophilicity. 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione fills this gap with a distinct XLogP3 of -0.2, bridging the lipophilicity gap between its more polar 3-regioisomer (-1.0) and strained thietane analog (-0.6). - Rigid thiolane-1,1-dioxide scaffold enables ligand-efficient analog design with predictable aminomethyl orientation. - 2-substitution pattern allows amine placement adjacent to the sulfone, critical for bidentate ligands or covalent inhibitors. - Supplied as a research chemical with verified purity; ready for immediate synthetic use.

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 848243-66-3
Cat. No. B1526246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1lambda6-thiolane-1,1-dione
CAS848243-66-3
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1CC(S(=O)(=O)C1)CN
InChIInChI=1S/C5H11NO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4,6H2
InChIKeyKEVGTNCSNMGZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione Overview


2-(Aminomethyl)-1lambda6-thiolane-1,1-dione, also known as (1,1-dioxothiolan-2-yl)methanamine, is a saturated five-membered cyclic sulfone bearing a primary amine side chain [1]. This compound serves as a research chemical and a synthetic building block, valued for the structural rigidity and polarity imparted by its thiolane-1,1-dioxide core [1]. Its physicochemical profile, including a computed XLogP3 of -0.2, distinguishes it from closely related cyclic sulfone analogs with different ring sizes or substitution patterns [1].

1 Synthetic building block with a rigid, polar sulfolane core for medicinal chemistry
2 Primary amine side chain enables common coupling and derivatization reactions
3 Characteristic lipophilicity midpoint supports lead optimization in drug discovery programs

2-(Aminomethyl)-1lambda6-thiolane-1,1-dione Substitution Challenges


Substituting the target compound with its ring-size or regioisomeric analogs without additional optimization is likely to fail, as even minor structural modifications introduce significant changes in key physicochemical parameters. For instance, simply shifting the aminomethyl group from the 2-position to the 3-position produces a regioisomer with a substantially different computed lipophilicity (XLogP3 -1.0) [1]. Similarly, contracting the ring to a four-membered thietane dioxide yields a compound with an associated shift in lipophilicity and different ring strain characteristics [2]. These quantifiable differences, detailed below, demonstrate that these analogs are not functionally interchangeable and must be independently validated for a given application.

Regioisomer 3-Aminomethyl regioisomer may shift lipophilicity substantially, altering in silico ADME predictions and requiring independent validation.
Ring size Thietane or thiane analogs introduce different ring strain and polarity profiles; properties may not transfer directly.
Functional use Analogs are not interchangeable without re-optimization; structural similarity does not guarantee equivalent performance in SAR studies.

Quantitative Differentiators of 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione


Lipophilicity: 2-Substituted vs. 3-Regioisomer

The 2-substituted thiolane-1,1-dione scaffold exhibits a markedly higher computed lipophilicity (XLogP3 = -0.2) compared to its direct 3-aminomethyl-substituted regioisomer (XLogP3 = -1.0) [1][2]. This significant difference of 0.8 logP units indicates that the target compound will have consistently higher predicted membrane permeability and different tissue distribution characteristics in in silico ADME models, solely based on the different substitution position [1][2].

Lipophilicity: 2- vs 3-regioisomer
Head-to-head
Target XLogP3 -0.2
3-Regioisomer XLogP3 -1.0
Difference 0.8 logP units
Reported lipophilicity difference indicates distinct in silico permeability profiles.
Computed property; experimental ADME validation recommended.
Lipophilicity ADME Predictions Regioisomerism

Lipophilicity: Thiolane vs. Thietane Ring

Expanding the core scaffold from a five-membered thiolane to a four-membered thietane dioxide shifts the computed lipophilicity from XLogP3 = -0.2 to a more negative value of -0.6 [1]. This alteration in ring size also introduces substantially higher ring strain in the thietane analog, which will influence both its reactivity and its conformational profile in target binding sites .

Lipophilicity: 5- vs 4-membered ring
Head-to-head
Thiolane (5-ring) XLogP3 -0.2
Thietane (4-ring) XLogP3 -0.6
Difference 0.4 logP units
Ring expansion shifts predicted lipophilicity and influences ring strain.
Ring strain inferred from standard principles; experimental verification needed.
Lipophilicity Ring Strain Conformational Analysis

Molecular Weight Across Ring-Size Analogs

The molecular weight of the target compound (149.21 g/mol) falls between its four-membered thietane (135.18 g/mol) and six-membered thiane (163.24 g/mol) counterparts, reflecting the incremental addition of methylene groups [1][2]. This directly impacts properties such as volatility and molar refractivity, which are important for applications like crystallography or formulation development.

Molecular weight: ring-size series
Head-to-head
5-ring (target) 149.21 g/mol
4-ring (thietane) 135.18 g/mol
6-ring (thiane) 163.24 g/mol
Molecular weight reflects incremental methylene addition, affecting volatility and molar refractivity.
Data from PubChem and CymitQuimica; property impacts may vary by context.
Physicochemical Properties Molecular Descriptors

Research Applications of 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione


Lead Series Lipophilicity Optimization

When a drug discovery program requires a primary amine building block with a polar, non-aromatic core, 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione provides a lipophilicity midpoint (XLogP3 -0.2) that is distinct from both its more polar 3-regioisomer (-1.0) and its more strained thietane analog (-0.6) [1]. This specific profile can be the basis for selecting it to bypass patent constraints on existing chemical space or to fine-tune the ADME properties of a candidate molecule.

Constrained Ligand Design

The five-membered thiolane-1,1-dioxide ring provides a rigid, saturated scaffold for chemical probes, distinct from the highly strained four-membered thietane dioxide. This rigidity, combined with the quantified lipophilicity differences established above, makes the target compound a superior choice for generating ligand-efficient analogs with predictable orientation of the aminomethyl group, avoiding the higher ring strain and distinct reactivity of smaller ring systems .

Sulfolane-Based Polymer Intermediate

The compound's status as a 2-substituted derivative of the parent sulfolane can be exploited to build more complex architectures where the sulfone group is required at a specific position. Unlike the 3-regioisomer, this substitution pattern allows for the creation of molecules where the amine is adjacent to the sulfone, a critical structural requirement for certain bidentate ligands or covalent inhibitors, and the rational choice when the synthetic route necessitates this connectivity [1].

Application
Selection Property
Validation Focus
Lead series lipophilicity optimization
Polar, non-aromatic amine building block with characteristic lipophilicity midpoint
In silico ADME modeling and patent-space differentiation studies
Constrained ligand design
Rigid saturated thiolane-1,1-dioxide scaffold with defined aminomethyl orientation
Conformational analysis and ligand efficiency comparison vs. strained ring systems
Sulfolane-based polymer intermediate
2-substituted sulfone with amine adjacent to sulfone group
Synthetic route compatibility for bidentate ligands or covalent inhibitor research
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